molecular formula C23H18Cl2N4O2 B2636854 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 119487-09-1

1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No. B2636854
CAS RN: 119487-09-1
M. Wt: 453.32
InChI Key: RMFQRAHXLSVHHC-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a chemical substance with the CAS number 119487-09-1 . Its molecular formula is C23H18Cl2N4O2 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H18Cl2N4O2 . The molecule has a complex structure with multiple functional groups, including a urea group and a benzodiazepine ring.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 453.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Radioiodinated Benzodiazepines for Tumor Targeting

Research has shown that radioiodinated 1,4-benzodiazepines, which are structurally related to 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, can be used as selective antagonists at cholecystokinin types 1 and 2 (CCK1 and CCK2) receptors. These compounds have been developed for in vitro tumor targeting and show potential for in vivo labeling of CCK1 receptor-expressing tumors, suggesting a significant role in cancer diagnosis and therapy (Akgün et al., 2009).

Synthesis of Novel Thiazolyl Urea Derivatives

A study synthesized novel urea derivatives, including compounds structurally similar to 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea. These compounds exhibited promising antitumor activities, indicating their potential in the development of new therapeutic agents for cancer treatment (Ling et al., 2008).

Synthesis and Evaluation of Antimicrobial Activities

Certain derivatives of 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good activity against specific bacterial strains, showcasing their potential as antimicrobial agents (Patel & Shaikh, 2011).

Synthesis of Carbon-14 Labelled CCK Antagonists

Compounds related to 1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea have been synthesized as carbon-14 labelled CCK antagonists. These labelled compounds could be used in various biochemical studies, including drug-receptor interaction studies (Matloubi et al., 2002).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-18-12-11-15(24)13-17(18)25/h2-13,21H,1H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFQRAHXLSVHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 2,4-dichlorophenylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 285°-287° C. (d).
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